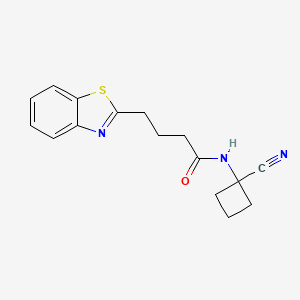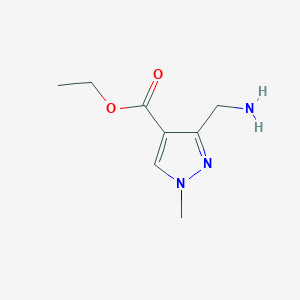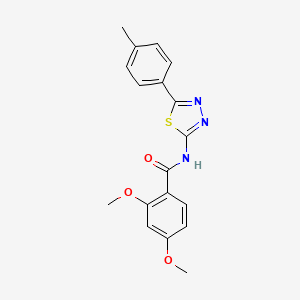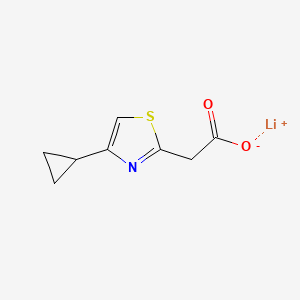![molecular formula C18H10Cl5F3N2O2 B2919911 5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole CAS No. 318959-28-3](/img/structure/B2919911.png)
5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical compounds like the one you mentioned often have specific uses in various industries. For example, Triclosan, a similar compound, is a chlorinated phenolic antibacterial compound found as an active ingredient in many personal care and household products .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of phenolxy herbicides- Zn/Al-layered double hydroxides nanohybrids by reacting 2, 4-di chloro- (24D) and 2, 4, 5-trichlorophenoxy acetic acid (TCPA) nanocomposites were accomplished using direct method of ion exchange .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and are often studied using various analytical techniques. For example, the release of nanohybrids into various aqueous solutions; carbonate and phosphate was found to be controlled by parabolic diffusion at the beginning of the process .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent
This compound acts as a broad-spectrum, lipophilic antimicrobial agent used in various consumer products. Its efficacy against bacteria and fungi makes it a valuable component in personal care and household cleaning products. It’s often found in items like shampoos, deodorants, toothpastes, mouthwashes, and cleaning agents .
Preservative
Due to its bacteriostatic properties, it serves as a preservative in cosmetic and detergent compositions. It inhibits the growth of microorganisms, thereby extending the shelf life and maintaining the quality of the products .
Antiseptic and Disinfectant
The compound is utilized as an antiseptic and disinfectant, providing protection against microbial contamination. It’s particularly useful in healthcare settings for sterilizing surfaces and equipment .
Anticonvulsant
Research suggests potential anticonvulsant properties, indicating its use in the treatment or management of seizure disorders. This application is still under investigation and could lead to new therapeutic approaches .
Textile Industry
In the textile industry, it’s used to treat fabrics to prevent bacterial and fungal growth. This application imparts odor protection to various textiles, including wool, synthetics, blends, and non-wovens .
Environmental Impact Studies
Given its widespread use and bioaccumulation, there’s ongoing research into the environmental impact of this compound. Studies focus on its presence in environmental and biological samples and its potential as an endocrine disruptor .
Wirkmechanismus
Target of Action
The primary target of this compound, also known as Triclosan , is the thyroid hormone homeostasis . It is suggested that Triclosan may alter thyroid hormone (TH) homeostasis via activation of the human pregnane X receptor (PXR) and inhibition of diiodothyronine (T2) sulfotransferases .
Mode of Action
Triclosan interacts with its targets by altering the circulating concentrations of thyroxine . This alteration is achieved through the activation of the human pregnane X receptor (PXR) and the inhibition of diiodothyronine (T2) sulfotransferases .
Biochemical Pathways
The biochemical pathways affected by Triclosan primarily involve the thyroid hormone homeostasis . The compound’s interaction with its targets leads to changes in these pathways, potentially disrupting the normal functioning of the thyroid gland .
Pharmacokinetics
It is known that triclosan is a chlorinated phenolic antibacterial compound found as an active ingredient in many personal care and household products .
Result of Action
The molecular and cellular effects of Triclosan’s action primarily involve alterations in thyroid hormone homeostasis . These alterations can lead to dose-dependent decreases in total thyroxine (T4), as demonstrated in studies involving weanling female Long Evans rats .
Action Environment
The action, efficacy, and stability of Triclosan can be influenced by environmental factors. For instance, due to its widespread use and bioaccumulative nature, Triclosan is often detected in environmental and human biological samples . Furthermore, the compound’s action can be influenced by factors such as the presence of other chemicals and the physiological state of the organism .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl5F3N2O2/c1-28-17(30-14-3-2-8(19)4-12(14)22)9(16(27-28)18(24,25)26)7-29-15-6-11(21)10(20)5-13(15)23/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESVKFYJADISRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC2=CC(=C(C=C2Cl)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl5F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2919831.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(3,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2919833.png)



![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2919840.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{4-hydroxy-4-[(morpholin-4-yl)methyl]piperidin-1-yl}propan-1-one](/img/structure/B2919841.png)
![Pyridin-3-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2919843.png)

![7-(4-bromophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2919847.png)
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2919849.png)
